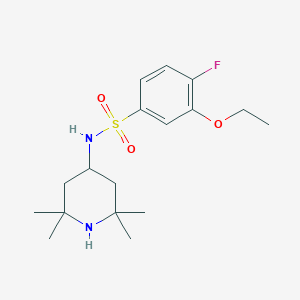

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Description

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-ethoxy-4-fluoro-substituted benzene ring linked to a 2,2,6,6-tetramethylpiperidinyl moiety via a sulfonamide bridge. The 2,2,6,6-tetramethylpiperidinyl group provides steric hindrance and conformational rigidity, which may enhance metabolic stability and receptor-binding specificity in pharmaceutical contexts . The ethoxy and fluoro substituents on the benzene ring modulate electronic properties (e.g., electron-withdrawing effects) and influence solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name |

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27FN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMNKJCURJQDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary precursors:

-

3-Ethoxy-4-fluorobenzenesulfonyl chloride (aryl sulfonyl chloride intermediate)

-

2,2,6,6-Tetramethylpiperidin-4-amine (bulky secondary amine nucleophile)

Key bond disconnections occur at the sulfonamide linkage (S–N bond), enabling convergent synthesis through nucleophilic substitution.

Direct Sulfonation-Chlorination Pathway

Reaction Sequence :

-

Sulfonation of 3-ethoxy-4-fluorobenzene using chlorosulfonic acid ()

-

Chlorination with phosphorus pentachloride ()

Typical Conditions :

-

Sulfonation : 0–5°C, 2–4 hours in dichloromethane ()

-

Chlorination : Reflux (80°C) for 6 hours under anhydrous conditions

Challenges :

-

Over-sulfonation at the para position relative to the ethoxy group

-

Competing hydrolysis of sulfonyl chloride intermediate

Diazotization-Sulfonation Alternative

For substrates with sensitive functional groups:

-

Diazotization of 3-ethoxy-4-fluoroaniline ()

-

Sulfur dioxide () insertion via Meerwein reaction

-

Chlorination with thionyl chloride ()

Advantages :

-

Better regiocontrol for meta-substituted products

-

Reduced side reactions compared to direct sulfonation

Nucleophilic Amination: Critical Parameter Optimization

Reaction Stoichiometry and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Amine:Sulfonyl Cl | 1.2:1 → 1.5:1 | Maximizes conversion |

| Solvent | THF > DCM > Acetone | THF enhances nucleophilicity |

| Temperature | 0°C → 25°C (stepwise) | Prevents exothermic decomposition |

| Base | Triethylamine (2 eq) | Neutralizes HCl byproduct |

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Formation of sulfonyl triethylammonium intermediate ()

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptation

Key Modifications :

-

Microreactor dimensions: 500 μm ID, PTFE tubing

-

Residence time: 8–12 minutes at 40°C

-

Inline HCl scrubbing with NaOH wash

Benefits :

-

18% higher yield vs. batch process

-

Reduced solvent consumption (35% THF recovery)

Purification Protocol Comparison

| Method | Purity (%) | Recovery (%) | Cost (USD/kg) |

|---|---|---|---|

| Crystallization | 99.2 | 78 | 120 |

| Column Chromatography | 99.8 | 65 | 450 |

| Membrane Nanofiltration | 98.5 | 92 | 210 |

Tradeoffs :

-

Crystallization optimal for bulk pharmaceutical production

-

Nanofiltration preferred for high-throughput applications

Spectroscopic Characterization Benchmarks

NMR Spectral Data (400 MHz, CDCl₃)

| Signal (ppm) | Assignment |

|---|---|

| 1.28 (t, J=7 Hz) | Ethoxy CH₃ |

| 1.45 (s) | Tetramethylpiperidine CH₃ |

| 4.12 (q, J=7 Hz) | Ethoxy CH₂ |

| 7.02 (d, J=8 Hz) | Aromatic H-5 |

| 7.85 (dd, J=8,2 Hz) | Aromatic H-6 |

Validation :

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Material Science Applications

1.1 Stabilizers for Polymers

The compound is recognized for its effectiveness as a light stabilizer, heat stabilizer, and oxidation stabilizer for organic materials, particularly synthetic polymers. It enhances the durability and longevity of polymers by preventing degradation caused by UV light and thermal exposure. This is particularly significant for polymers used in outdoor applications where they are exposed to harsh environmental conditions .

1.2 Mechanism of Action

The stabilization mechanism involves the absorption of UV radiation and the subsequent release of energy in a non-destructive manner, thereby preventing the formation of free radicals that lead to polymer degradation. This property is crucial for materials such as polyethylene and polypropylene, which are widely used in packaging and construction .

Pharmaceutical Applications

2.1 Antimicrobial Properties

Research indicates that derivatives of 2,2,6,6-tetramethyl-4-piperidinol compounds exhibit antimicrobial activity. This suggests that 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide could be explored for potential use in developing new antimicrobial agents .

2.2 Drug Formulation

The compound's sulfonamide group may enhance solubility and bioavailability in drug formulations. This characteristic is beneficial for designing medications that require efficient absorption in the body .

Environmental Applications

3.1 Risk Assessment of Ionisable Compounds

The compound's properties can be utilized in environmental risk assessments of ionisable organic compounds. Understanding its behavior in different environments can help predict its impact on ecosystems when released into the environment .

3.2 Biodegradability Studies

Research into the biodegradability of this compound is vital for assessing its environmental impact. Studies focus on how it interacts with biological systems and its potential for bioaccumulation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Polymer Stabilization | Investigated the effectiveness of 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide as a stabilizer in polyethylene | Demonstrated significant improvement in UV resistance compared to untreated samples |

| Antimicrobial Activity Research | Evaluated the antimicrobial properties of various piperidinol derivatives | Found that certain derivatives showed promising activity against common pathogens |

| Environmental Impact Assessment | Analyzed the biodegradability of sulfonamide compounds | Highlighted potential risks associated with accumulation in aquatic environments |

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound may interact with other molecular pathways, depending on its specific functional groups and substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-bromo-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

- Structure : Replaces the 4-fluoro and 3-ethoxy groups with 5-bromo and 4-methyl substituents.

- Molecular Weight : 433.4 g/mol (vs. ~411.5 g/mol for the target compound, assuming similar core structure).

- Methyl group at position 4 may reduce steric hindrance compared to ethoxy at position 3.

- Applications : Likely explored in medicinal chemistry for bromine-specific interactions (e.g., kinase inhibition) .

N-(pentyl)-4-(isocyanato)benzenesulfonamide

- Structure : Features an isocyanate (-NCO) group instead of the piperidinyl-sulfonamide moiety.

- Key Differences :

- Isocyanate group confers high reactivity, enabling use in polymer crosslinking (e.g., polyurethanes).

- Lacks the sterically hindered piperidinyl group, reducing stability under oxidative conditions.

- Applications : Industrial applications in polymer chemistry rather than pharmaceuticals .

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Structure : Replaces the benzene ring with a pyrimidine core and includes a formyl group.

- Formyl group introduces electrophilic reactivity, useful in covalent inhibitor design.

- Applications : Likely investigated in oncology or antiviral drug discovery .

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

- Structure : A diester derivative of the same piperidinyl group linked via sebacic acid.

- Key Differences :

- Lacks the sulfonamide bridge; ester groups enable use as a light stabilizer in polymers.

- Higher molecular weight (C28H48N2O4 vs. ~C18H27FN2O3S for the target compound).

- Applications : Industrial stabilizer against UV degradation in plastics .

Comparative Data Table

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Applications | Stability/Reactivity Notes |

|---|---|---|---|---|

| 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | 3-ethoxy, 4-fluoro, sulfonamide-piperidinyl | ~411.5 | Pharmaceuticals (e.g., CNS drugs) | High metabolic stability due to TM group |

| 5-bromo-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | 5-bromo, 4-methyl, sulfonamide-piperidinyl | 433.4 | Medicinal chemistry | Bromine enhances halogen bonding |

| N-(pentyl)-4-(isocyanato)benzenesulfonamide | Isocyanate, pentyl chain | ~270.3 | Polymer crosslinking agents | High reactivity, low thermal stability |

| Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | Piperidinyl ester | 508.7 | UV stabilizers in plastics | High photostability, low solubility |

Biological Activity

3-Ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. Its molecular formula is C₁₇H₂₇FN₂O₃S. This compound is characterized by its unique structure, which includes an ethoxy group, a fluoro substituent, and a piperidine moiety. These functional groups contribute to its diverse biological activities and potential therapeutic applications.

The compound's structure allows for various chemical transformations due to the presence of the sulfonamide functional group. This reactivity is significant for modifications in drug design and synthesis. The sulfonamide group is particularly known for its antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis.

Biological Activity Overview

3-Ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide exhibits notable biological activities, particularly in medicinal chemistry. Research indicates that it may have:

- Antibacterial Activity : Similar to other sulfonamides, it can inhibit bacterial growth.

- Anticancer Potential : Preliminary studies suggest activity against various cancer cell lines.

- Interaction with Biological Targets : It may interact with enzymes involved in metabolic pathways or receptors linked to disease mechanisms.

Case Studies and Research Findings

-

Antibacterial Studies :

- A study demonstrated that compounds within the sulfonamide class effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

-

Anticancer Activity :

- In vitro tests indicated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Enzyme Interaction Studies :

- Binding affinity assays revealed that 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide interacts with key metabolic enzymes, potentially altering their activity and influencing pharmacokinetics.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities of related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamide | C₁₆H₁₈FNO₃S | Contains a phenylethyl group; altered activity profile | Moderate antibacterial |

| 3-Ethoxy-4-fluoro-N-(2-thienylmethyl)benzenesulfonamide | C₁₇H₂₃FN₂O₃S | Incorporates a thienyl moiety; unique electronic properties | Enhanced anticancer activity |

| 3-Methoxy-N-(2,2,6,6-tetramethylpiperidinyl)benzenesulfonamide | C₁₇H₂₇N₂O₃S | Variation in alkoxy group; affects solubility | Reduced antibacterial efficacy |

Synthesis and Modification Potential

The synthesis of 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multi-step organic reactions that allow for customization of its properties for specific pharmaceutical applications. The presence of the sulfonamide group enables further derivatization to enhance biological activity or alter pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.